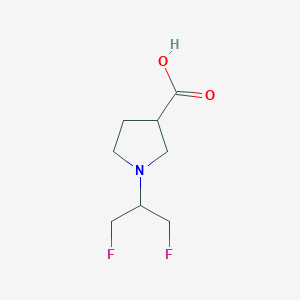
1-(1,3-Difluoropropan-2-yl)pyrrolidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,3-Difluoropropan-2-yl)pyrrolidine-3-carboxylic acid is a fluorinated organic compound with the molecular formula C8H13F2NO2. This compound features a pyrrolidine ring substituted with a difluoropropyl group and a carboxylic acid functional group. The presence of fluorine atoms in its structure imparts unique chemical and physical properties, making it a compound of interest in various scientific fields.
Méthodes De Préparation
The synthesis of 1-(1,3-Difluoropropan-2-yl)pyrrolidine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of pyrrolidine derivatives with difluoropropyl halides under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the pyrrolidine nitrogen attacks the electrophilic carbon of the difluoropropyl halide, leading to the formation of the desired product. Industrial production methods may involve optimized reaction conditions, such as the use of specific solvents, catalysts, and temperature control, to enhance yield and purity .
Analyse Des Réactions Chimiques
1-(1,3-Difluoropropan-2-yl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The fluorine atoms in the difluoropropyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific reagents and conditions employed .
Applications De Recherche Scientifique
1-(1,3-Difluoropropan-2-yl)pyrrolidine-3-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds, which are valuable in materials science and catalysis.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability, making this compound a potential candidate for drug development.
Mécanisme D'action
The mechanism by which 1-(1,3-Difluoropropan-2-yl)pyrrolidine-3-carboxylic acid exerts its effects depends on its interaction with molecular targets. The presence of fluorine atoms can influence the compound’s binding affinity to enzymes and receptors, potentially altering their activity. The pyrrolidine ring provides a rigid scaffold that can enhance the compound’s specificity for certain biological targets. The exact pathways involved may vary depending on the specific application and target molecule .
Comparaison Avec Des Composés Similaires
1-(1,3-Difluoropropan-2-yl)pyrrolidine-3-carboxylic acid can be compared with other fluorinated pyrrolidine derivatives, such as:
- 1-(1,3-Difluoropropyl)pyrrolidine-2-carboxylic acid
- 1-(1,3-Difluoropropyl)pyrrolidine-4-carboxylic acid
- 1-(1,3-Difluoropropyl)pyrrolidine-2,5-dione
These compounds share similar structural features but differ in the position of the carboxylic acid group or the presence of additional functional groups. The unique combination of the difluoropropyl group and the pyrrolidine ring in this compound imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, which can be advantageous in various applications .
Propriétés
Formule moléculaire |
C8H13F2NO2 |
|---|---|
Poids moléculaire |
193.19 g/mol |
Nom IUPAC |
1-(1,3-difluoropropan-2-yl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C8H13F2NO2/c9-3-7(4-10)11-2-1-6(5-11)8(12)13/h6-7H,1-5H2,(H,12,13) |
Clé InChI |
SNDZFTGEGGOLNX-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CC1C(=O)O)C(CF)CF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{2-[(furan-2-ylmethyl)amino]ethyl}acetamide](/img/structure/B13089622.png)
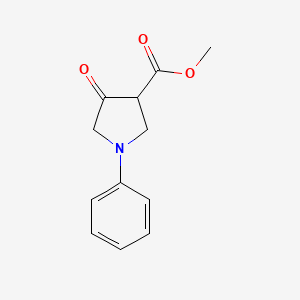

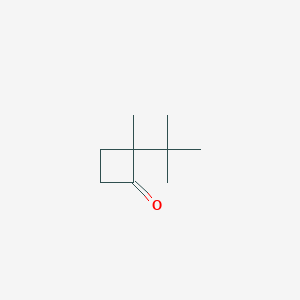
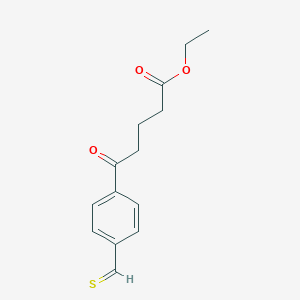
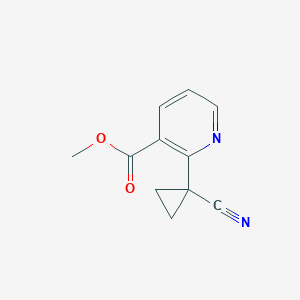
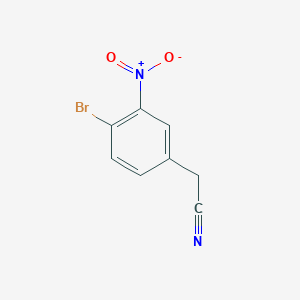

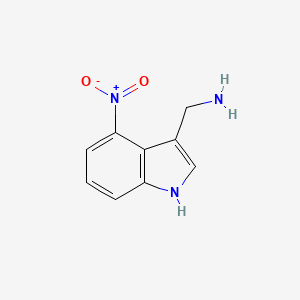
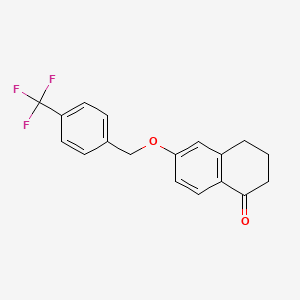
![7H-Pyrrolo[2,3-d]pyrimidine-5-methanol, 4-chloro-7-[2-deoxy-3,5-bis-O-[(1,1-dimethylethyl)dimethylsilyl]-beta-D-erythro-pentofuranosyl]-](/img/structure/B13089687.png)
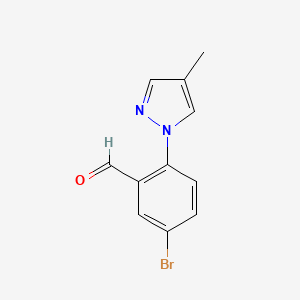
![(E)-(R,Z)-5-(Diphenylamino)-5-oxopent-3-en-2-yl 3-(1,4-dioxaspiro[4.5]decan-7-yl)acrylate](/img/structure/B13089712.png)
![(Z)-tert-Butyl 2-(((1-(5-amino-1,2,4-thiadiazol-3-yl)-2-(benzo[d]thiazol-2-ylthio)-2-oxoethylidene)amino)oxy)-2-methylpropanoate](/img/structure/B13089715.png)
